![molecular formula C20H23N3O4S B3014704 2-(1-((3,4-二甲氧基苯基)磺酰基)哌啶-4-基)-1H-苯并[d]咪唑 CAS No. 886904-72-9](/img/structure/B3014704.png)

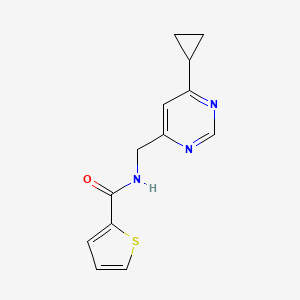

2-(1-((3,4-二甲氧基苯基)磺酰基)哌啶-4-基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

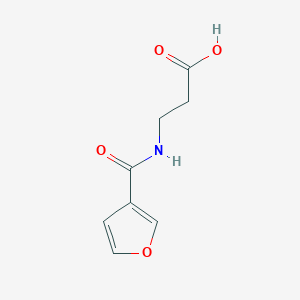

This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring linked to a benzo[d]imidazole moiety via a sulfonyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of piperidine with 3,4-dimethoxybenzenesulfonyl chloride followed by the reaction of the resulting product with piperidin-4-one .科学研究应用

合成和光谱分析

与 2-(1-((3,4-二甲氧基苯基)磺酰基)哌啶-4-基)-1H-苯并[d]咪唑 相关的衍生物的合成涉及复杂的化学过程。例如,5-取代的 1,3,4-恶二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫醚的合成涉及将有机酸转化为酯、酰肼和 5-取代-1,3,4-恶二唑-2-硫醇。然后将这些化合物在 N,N-二甲基甲酰胺 (DMF) 和氢化钠的存在下与 1-(4-(溴甲基)苯磺酰基)哌啶一起搅拌,以获得目标化合物。使用现代光谱技术阐明了这些化合物的结构 (Khalid 等,2016 年)。

生物学评价

已对该化学类别合成的化合物进行了各种生物活性评估。例如,它们已针对丁酰胆碱酯酶 (BChE) 酶进行筛选,并进行分子对接研究,以找到配体-BChE 结合亲和力和配体在人 BChE 蛋白活性位点的方向。发现甘氨酸 116、组氨酸 438、酪氨酸 332 和丝氨酸 198 等氨基酸残基是突出化合物的结合的重要共有残基,并且可能参与配体在结合位点的稳定化 (Khalid 等,2016 年)。

作用机制

The compound selectively damages noradrenergic neurons in the brain by causing the release of noradrenaline, which is then taken up by the neurons and metabolized to form a toxic metabolite.

未来方向

属性

IUPAC Name |

2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-26-18-8-7-15(13-19(18)27-2)28(24,25)23-11-9-14(10-12-23)20-21-16-5-3-4-6-17(16)22-20/h3-8,13-14H,9-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOWNOPUWDSCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)

![7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3014624.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B3014629.png)

![3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3014633.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate](/img/structure/B3014634.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3014642.png)

![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)